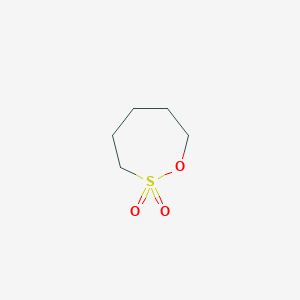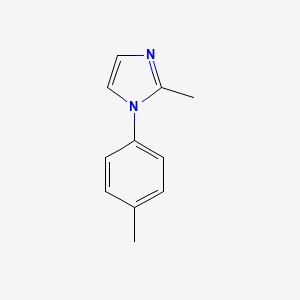
2-Methyl-1-(p-tolyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(p-tolyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methyl group at the 2-position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the nitrogen at the 1-position. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Methyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
科学研究应用
2-Methyl-1-(p-tolyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the p-tolyl group, making it less hydrophobic.
2-Phenylimidazole: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and biological activity.
4-Methylimidazole: The methyl group is at the 4-position, altering its chemical properties.
Uniqueness
2-Methyl-1-(p-tolyl)-1H-imidazole is unique due to the presence of both a methyl group and a p-tolyl group, which influence its chemical reactivity and potential biological activities. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
2-methyl-1-(4-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-8-7-12-10(13)2/h3-8H,1-2H3 |
InChI 键 |
BATXAIJIKUOJMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CN=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



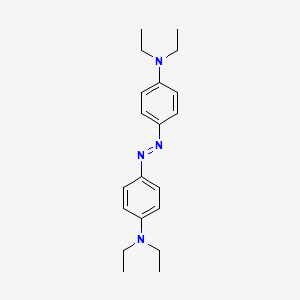
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
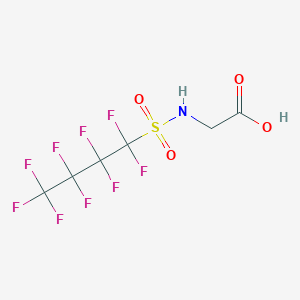
![5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B14140690.png)
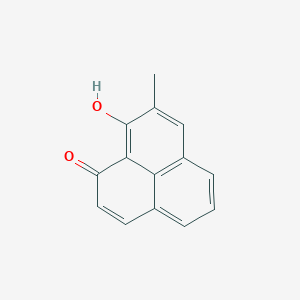
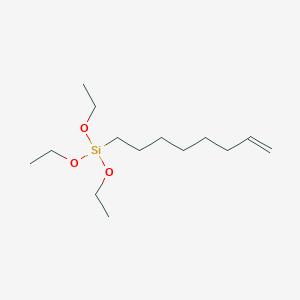
![(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14140699.png)
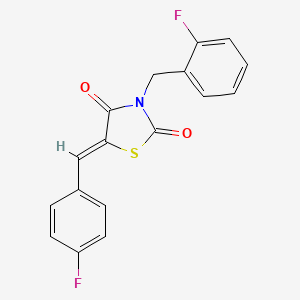
![Ethyl 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl carbonate](/img/structure/B14140714.png)
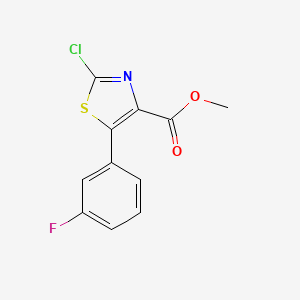
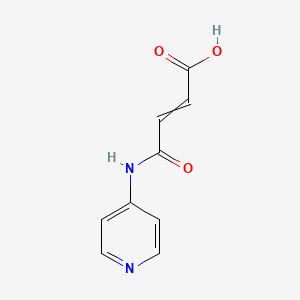
![Trimethyl[(4-methylphenyl)methoxy]silane](/img/structure/B14140748.png)
